N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1052537-07-1
VCID: VC7144177
InChI: InChI=1S/C23H26ClN3OS.ClH/c1-26(2)12-5-13-27(23-25-20-11-10-19(24)15-21(20)29-23)22(28)18-9-8-16-6-3-4-7-17(16)14-18;/h8-11,14-15H,3-7,12-13H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Molecular Formula: C23H27Cl2N3OS
Molecular Weight: 464.45

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1052537-07-1

Cat. No.: VC7144177

Molecular Formula: C23H27Cl2N3OS

Molecular Weight: 464.45

* For research use only. Not for human or veterinary use.

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE - 1052537-07-1

Specification

CAS No. 1052537-07-1
Molecular Formula C23H27Cl2N3OS
Molecular Weight 464.45
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C23H26ClN3OS.ClH/c1-26(2)12-5-13-27(23-25-20-11-10-19(24)15-21(20)29-23)22(28)18-9-8-16-6-3-4-7-17(16)14-18;/h8-11,14-15H,3-7,12-13H2,1-2H3;1H
Standard InChI Key SAFJORWRJKAQBU-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzothiazole ring substituted at the 6-position with a chlorine atom, linked via a carboxamide group to a tetrahydronaphthalene moiety. A dimethylaminopropyl chain extends from the carboxamide nitrogen, with the hydrochloride salt enhancing solubility. The tetrahydronaphthalene component introduces partial saturation, reducing aromaticity compared to fully fused naphthalene systems.

Key Structural Features:

  • Benzothiazole Core: A bicyclic structure comprising a benzene fused to a thiazole ring, known for electronic delocalization and bioactivity.

  • Chloro Substituent: The 6-chloro group may influence electronic properties and intermolecular interactions.

  • Carboxamide Linker: Bridges the benzothiazole and tetrahydronaphthalene units, providing conformational flexibility.

  • Dimethylaminopropyl Side Chain: A tertiary amine moiety protonated in the hydrochloride form, critical for solubility and potential charge-based interactions.

Systematic Nomenclature

The IUPAC name reflects its connectivity: N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide; hydrochloride. The SMILES string (CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3.Cl) and InChIKey (SAFJORWRJKAQBU-UHFFFAOYSA-N) provide unambiguous representations.

Physicochemical Properties

Molecular Formula and Weight

  • Formula: C₂₃H₂₇Cl₂N₃OS

  • Molecular Weight: 464.45 g/mol.

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. Exact solubility data remain unspecified, but tertiary amine hydrochlorides typically dissolve in polar solvents like water or methanol. Stability under ambient conditions is unconfirmed, though analogous salts generally resist hydrolysis at neutral pH.

Table 1: Key Identifiers and Properties

PropertyValue
CAS Number1052537-07-1
PubChem CID12006029
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide; hydrochloride
Molecular FormulaC₂₃H₂₇Cl₂N₃OS
Molecular Weight464.45 g/mol
SMILESCN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
InChIKeySAFJORWRJKAQBU-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

While explicit details are unavailable, the synthesis likely involves sequential coupling reactions. A plausible route includes:

  • Formation of the Benzothiazole Core: Condensation of 2-amino-6-chlorobenzenethiol with a carbonyl source.

  • Carboxamide Formation: Reaction of the benzothiazole amine with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride.

  • Alkylation with Dimethylaminopropyl Chloride: Introducing the tertiary amine side chain.

  • Salt Formation: Treatment with HCl to yield the hydrochloride.

Challenges may arise in controlling regioselectivity during benzothiazole formation and avoiding over-alkylation of the carboxamide nitrogen. Chromatography or crystallization would purify intermediates.

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